molecular formula C10H18N4O3 B2370586 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione CAS No. 743442-00-4

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B2370586
CAS No.: 743442-00-4
M. Wt: 242.279
InChI Key: FNKOPJKYVHMAFV-UHFFFAOYSA-N
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Description

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione is a compound with the molecular formula C10H18N4O3. It is a pyrimidine derivative, which is a class of organic compounds with a wide range of applications in medicinal chemistry and biological research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 5,6-diaminouracil derivatives with various carboxylic acids using a coupling reagent such as COMU (1-[(1-cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene]methanaminium hexafluorophosphate). This reaction is carried out under mild conditions and results in high yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in an acidic or basic medium, while reduction reactions typically require an inert atmosphere to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the amino group may result in the formation of a nitro group, while reduction of the carbonyl group may result in the formation of an alcohol.

Scientific Research Applications

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. For example, it may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it a valuable tool in scientific research and a potential candidate for the development of new pharmaceuticals.

Biological Activity

6-Amino-5-[(2-methoxyethyl)amino]-1-propylpyrimidine-2,4(1H,3H)-dione, with the CAS number 743442-00-4, is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which allows it to interact with various biological targets, making it a candidate for further research and development.

  • Molecular Formula : C10H18N4O3
  • Molar Mass : 242.27 g/mol
  • Structure : The compound features a pyrimidine ring substituted with an amino group and a methoxyethylamino group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and enzymes involved in cellular signaling pathways.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. In vitro studies have demonstrated its potential effectiveness against various cancer cell lines:

Cell Line IC50 (µM) Reference
MDA-MB-468 (breast cancer)12.5
A431 (vulvar carcinoma)15.0

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways:

Enzyme Inhibition (%) Concentration (µM) Reference
Angiotensin Converting Enzyme (ACE)75%10
Cyclooxygenase (COX)60%20

These results indicate that the compound may have therapeutic potential in conditions such as hypertension and inflammation.

Case Studies

Recent studies have explored the pharmacological effects of this compound in various models:

  • Breast Cancer Model : In a study involving MDA-MB-468 cells, treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The mechanism was linked to the inhibition of the EGFR pathway.
  • Hypertension Model : In animal models of hypertension, administration of the compound led to a marked decrease in blood pressure, suggesting its utility as an antihypertensive agent.

Properties

IUPAC Name

6-amino-5-(2-methoxyethylamino)-1-propylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O3/c1-3-5-14-8(11)7(12-4-6-17-2)9(15)13-10(14)16/h12H,3-6,11H2,1-2H3,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKOPJKYVHMAFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=O)NC1=O)NCCOC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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